Ainuovirine
Overview
Description
KM-023 is a second-generation non-nucleoside reverse transcriptase inhibitor developed for the treatment of human immunodeficiency virus type 1 infection . This compound has shown promising results in preclinical and clinical studies, demonstrating favorable safety profiles and pharmacological characteristics .
Preparation Methods
The synthesis of KM-023 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is produced on an industrial scale by Kainos Medicine, Inc., and is available for research purposes .
Chemical Reactions Analysis
KM-023 primarily undergoes metabolic reactions in the body. It is known to exhibit dose- and time-dependent nonlinear pharmacokinetic characteristics after single or multiple doses . The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites . Common reagents and conditions used in these reactions include liquid chromatography-tandem mass spectrometry for quantification .
Scientific Research Applications
KM-023 is extensively used in scientific research for studying human immunodeficiency virus type 1 infection. It has been shown to inhibit the reverse transcriptase enzyme, thereby preventing the replication of the virus . This compound is also used in pharmacokinetic and pharmacodynamic studies to evaluate its efficacy and safety profiles . Additionally, KM-023 is included in various compound libraries for drug discovery and development .
Mechanism of Action
KM-023 exerts its effects by inhibiting the reverse transcriptase enzyme of human immunodeficiency virus type 1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The molecular targets of KM-023 include the reverse transcriptase enzyme and the viral RNA. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication .
Comparison with Similar Compounds
KM-023 is compared with other non-nucleoside reverse transcriptase inhibitors such as efavirenz and rilpivirine. Unlike these compounds, KM-023 has shown a better safety profile with fewer side effects . It also demonstrates similar antiviral effects at lower doses, making it a more potent and safer alternative. Other similar compounds include nevirapine and etravirine.
Biological Activity
Ainuovirine (ANV) is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1. Its biological activity has been the subject of extensive research, particularly focusing on its efficacy, safety, and pharmacokinetics compared to existing therapies such as efavirenz (EFV). This article reviews the biological activity of this compound, highlighting key research findings, clinical trial results, and implications for treatment regimens.
This compound operates by inhibiting the reverse transcriptase enzyme critical for HIV replication. It binds to the enzyme's active site, preventing the conversion of viral RNA into DNA, thereby halting viral replication. Preclinical studies have demonstrated that ANV exhibits potent antiviral activity against various HIV strains in vitro and shows a synergistic effect when combined with other antiretroviral agents like lamivudine (3TC) and tenofovir disoproxil fumarate (TDF) .
Clinical Efficacy
Phase 3 Clinical Trials : A significant phase 3 trial compared ANV with EFV in treatment-naïve HIV-1-positive adults. Results indicated that at week 48, 87% of participants on ANV achieved HIV-1 RNA levels below 50 copies/mL, demonstrating non-inferiority to EFV . The efficacy was maintained over a 96-week period, with 92.5% of participants remaining virologically suppressed in the ANV group .
Lipid Profile Improvements : ANV has shown favorable effects on lipid profiles compared to EFV. Participants receiving ANV exhibited lower total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, alongside increased high-density lipoprotein cholesterol (HDL-C) levels . This is crucial as lipid abnormalities are a common side effect of many antiretroviral therapies.
Safety Profile
This compound's safety profile is notably favorable. In clinical trials, adverse events (AEs) related to liver function, neuropsychiatric symptoms, and skin rashes were less frequent in the ANV group compared to those receiving EFV . This reduced incidence of side effects makes ANV a promising option for patients who may be sensitive to the neurotoxic effects associated with first-generation NNRTIs.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is primarily metabolized by CYP2C19, suggesting a lower potential for drug-drug interactions compared to other antiretrovirals metabolized by CYP3A4 . The peak plasma concentrations are typically reached within 1-4 hours post-dosing, with a half-life that supports once-daily dosing regimens .
Comparative Studies
Several studies have reinforced ANV's position as an effective alternative to EFV:
- Efficacy Comparison : In a cohort study involving both treatment-naive and experienced patients, ANV showed superior virologic suppression rates compared to EFV, particularly in patients with high baseline viral loads .
- Longitudinal Assessments : Long-term studies indicate that transitioning from EFV to ANV can lead to improved virologic outcomes and better management of lipid profiles over time .
Summary of Key Findings
Parameter | This compound (ANV) | Efavirenz (EFV) |
---|---|---|
Virologic Suppression at Week 48 | 87% (<50 copies/mL) | 91.7% (<50 copies/mL) |
Adverse Events | Fewer liver toxicities and neuropsychiatric symptoms | Higher incidence of neuropsychiatric symptoms |
Lipid Profile Improvement | Lower TC and LDL-C; higher HDL-C | Increased TC and LDL-C |
Metabolism | Primarily via CYP2C19 | Primarily via CYP3A4 |
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24) |
InChI Key |
AYPIJAMXGVYYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C |
Synonyms |
3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile KM-023 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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